

Technical Support Center: Passivation of Surface Defects in Formamidinium Bromide Perovskites

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Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the passivation of surface defects in **formamidinium bromide** (FABr) perovskites.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects in formamidinium-based perovskites?

A1: Formamidinium-based perovskites, like FAPbI_3 , often suffer from a variety of surface defects that can act as non-radiative recombination centers, hindering device performance and stability.^[1] The most prevalent defects include:

- Halide Vacancies (VI): Missing iodide ions on the perovskite surface are a common defect.^[1]
- Under-coordinated Lead (Pb^{2+}): Lead ions at the surface that are not fully coordinated with halides create defect states.^[1]
- Formamidinium (FA) Interstitials (FAi) and Lead Interstitials (Pbi): These are electron-donating defects that can create deep-level charge traps, particularly on PbI_2 -terminated surfaces.^{[2][3][4][5]}
- Organic Cation Vacancies (VFA): Missing formamidinium cations can also contribute to defect states.

- Anti-site Defects: Where ions occupy incorrect crystallographic sites (e.g., Pb on an I site, IPb).[3]

First-principles calculations have shown that FAI-terminated surfaces tend to be more stable and have a higher tolerance for defects compared to PbI_2 -terminated surfaces.[2][3][4][5]

Q2: Why is my perovskite film showing poor photoluminescence quantum yield (PLQY) despite using a passivation strategy?

A2: Low PLQY after passivation can stem from several issues:

- Incomplete Passivation: The chosen passivating agent may not be effectively addressing all types of surface defects present. For instance, some agents might be excellent at passivating halide vacancies but ineffective against under-coordinated Pb^{2+} .
- Incorrect Amount of Passivating Agent: Both insufficient and excessive amounts of the passivating agent can be detrimental. Over-exposure, for example with amino-silanes like APTMS, can reduce photoluminescence lifetime and absorbance.[6]
- Reaction with Perovskite: The passivating molecule might be reacting with the perovskite surface in an unintended way. For example, some amino-silanes can react with formamidinium cations.[6]
- Introduction of New Defects: The passivation process itself, including the solvents used, might introduce new defects or damage the perovskite surface if not optimized.
- Degradation: The perovskite film may have degraded due to exposure to moisture or oxygen during the passivation step.[7]

Q3: I'm observing significant hysteresis in the J-V curve of my passivated perovskite solar cell. What could be the cause?

A3: J-V hysteresis in perovskite solar cells is often attributed to ion migration and charge trapping at the interfaces. Even with surface passivation, hysteresis can persist due to:

- Ineffective Passivation of Mobile Ions: The passivating layer may not be adequately immobilizing mobile ions, such as iodide vacancies, at the surface and grain boundaries.

- **Interfacial Defects:** Defects at the interface between the perovskite and the charge transport layers (ETL or HTL) can still trap charges, leading to hysteresis. It is crucial to ensure good energy level alignment and defect-free interfaces.
- **Bulk Defects:** While surface passivation is critical, a high density of defects within the bulk of the perovskite film can also contribute to ion migration and hysteresis.
- **Passivator Instability:** The passivating layer itself might not be stable under operating conditions (e.g., under illumination or applied bias), leading to a re-emergence of surface defects.

Q4: My passivated device shows good initial performance but degrades quickly under ambient conditions. How can I improve stability?

A4: Enhancing the long-term stability of passivated perovskite devices is a key challenge.[\[8\]](#)[\[9\]](#)
Rapid degradation can be caused by:

- **Hydrophobicity of the Passivating Layer:** A passivating layer that is not sufficiently hydrophobic will fail to protect the underlying perovskite from moisture, a primary cause of degradation.[\[7\]](#) Some passivants, like certain organic molecules, can increase the water contact angle of the perovskite surface, thereby improving its resistance to humidity.[\[10\]](#)
- **Chemical Stability of the Passivator:** The passivating agent itself may degrade over time when exposed to oxygen, moisture, UV light, or elevated temperatures.
- **Incomplete Coverage:** An incomplete or non-uniform passivating layer will leave areas of the perovskite surface exposed to the environment.
- **Interfacial Reactions:** Slow chemical reactions between the passivator and the perovskite, or between the passivator and the adjacent charge transport layers, can lead to gradual degradation of the device.

Troubleshooting Guides

Issue 1: Low Power Conversion Efficiency (PCE) after Passivation

Possible Cause	Troubleshooting Step
Suboptimal Passivator Concentration	Titrate the concentration of the passivating agent in the treatment solution. Start with a low concentration and gradually increase it, characterizing the device performance at each step.
Incorrect Deposition Time/Method	Optimize the spin-coating speed and time, or the dipping/vapor deposition time for the passivation step to ensure uniform and complete coverage without damaging the perovskite film. ^[6]
Poor Solvent Choice for Passivator	Ensure the solvent for the passivator does not damage the perovskite film. Test alternative orthogonal solvents that dissolve the passivator but do not interact with the perovskite.
Ineffective Passivator for Dominant Defects	Characterize the dominant defect types in your perovskite films (e.g., using temperature-dependent PL, space-charge-limited current measurements). Select a passivating agent known to target those specific defects (e.g., Lewis bases for under-coordinated Pb ²⁺ , halide salts for halide vacancies).

Issue 2: Poor Film Morphology after Passivation Treatment

Possible Cause	Troubleshooting Step
Perovskite Film Dissolution	The solvent used for the passivation solution is dissolving the perovskite. Use a solvent that is orthogonal to the perovskite film.
Surface Roughening	The passivation treatment is too aggressive. Reduce the concentration of the passivator, shorten the treatment time, or lower the annealing temperature after passivation.
Formation of Unwanted Byproducts	The passivator is reacting with the perovskite to form a new phase. Analyze the film using XRD and FTIR to identify any new species. Consider a different passivating agent with a more stable interaction.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Cause	Troubleshooting Step
Sensitivity to Ambient Conditions	The passivation process is highly sensitive to humidity and oxygen. Perform the entire passivation and subsequent fabrication steps in a controlled inert atmosphere (e.g., a glovebox). [7]
Variability in Perovskite Film Quality	Ensure the unpassivated perovskite films are of consistent high quality before applying the passivation step. Small variations in the initial film can be amplified by the passivation process.
Aging of Passivator Solution	Prepare fresh passivator solutions before each use, as some organic molecules can degrade over time.

Quantitative Data Summary

Table 1: Impact of Different Passivation Agents on Perovskite Solar Cell Performance

Passivation Agent	Perovskite Composition	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
Untreated Control	FA _{0.97} MA _{0.03} Pb(I _{0.97} B _{0.03}) ₃	-	-	-	-	[11]
MACI Treatment	FA _{0.97} MA _{0.03} Pb(I _{0.97} B _{0.03}) ₃	-	-	-	-	[11]
Terpyridine	CsI/PbI ₂ based	-	-	-	>22	[12][13]
Benzene	FAPbI ₃	-	-	-	-	[2][3][4][5]
BPY	MAPbCl _x I _{3-x}	-	-	-	16.49	[10]
DQCN	MAPbCl _x I _{3-x}	-	-	-	16.31	[10]
TTFA	MAPbCl _x I _{3-x}	-	-	-	17.88	[10]
GAI/BDAI	Cs _{0.1} FA _{0.8} MA _{0.1} PbI ₃	-	-	-	-	[14]
BzMIMBr	FAPbI ₃	-	-	-	25.3	[15]

Note: Direct comparison of PCE values should be done with caution due to variations in device architecture, measurement conditions, and perovskite compositions across different studies.

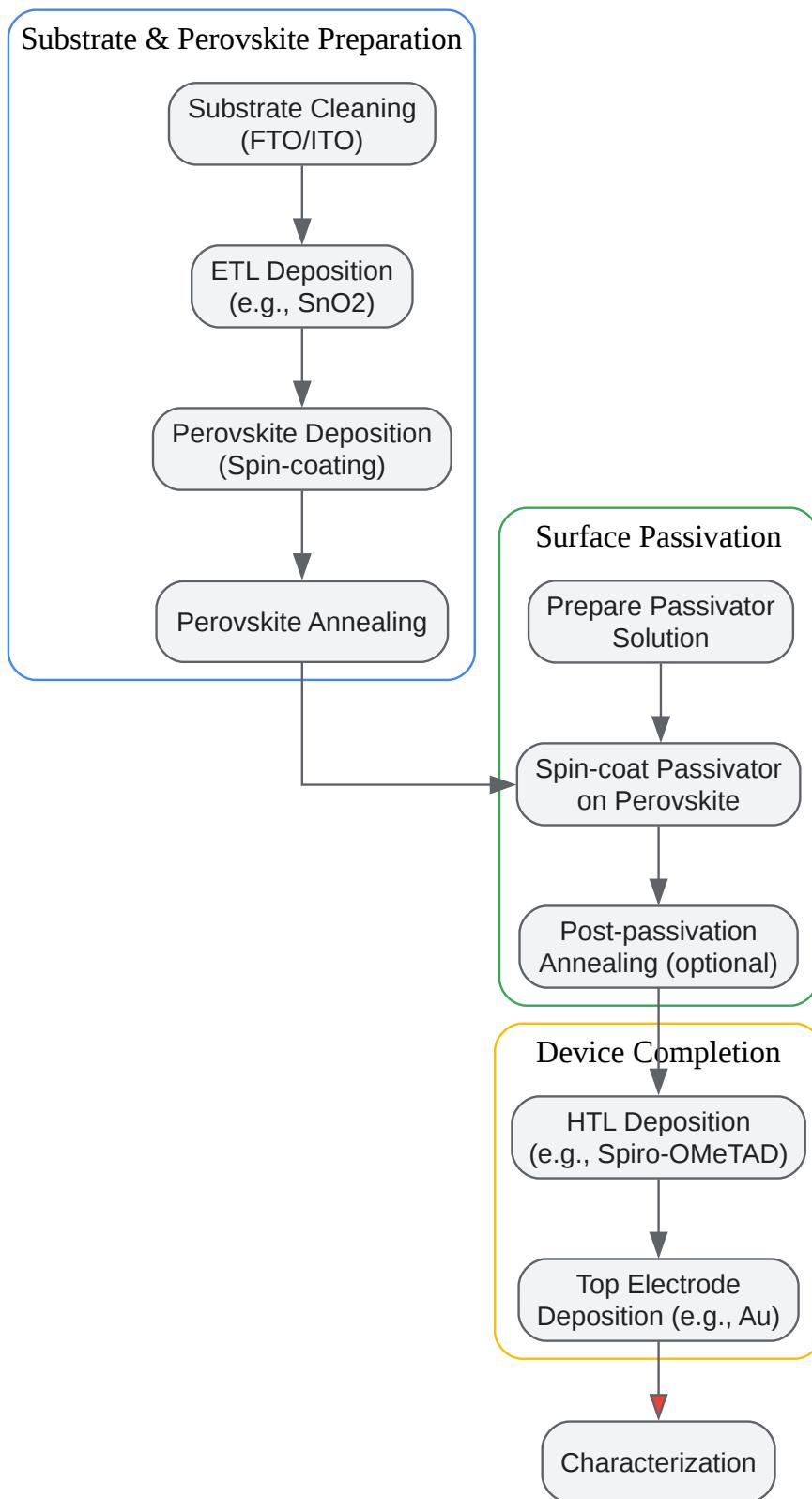
Experimental Protocols

Protocol 1: Spin-Coating Passivation with Terpyridine

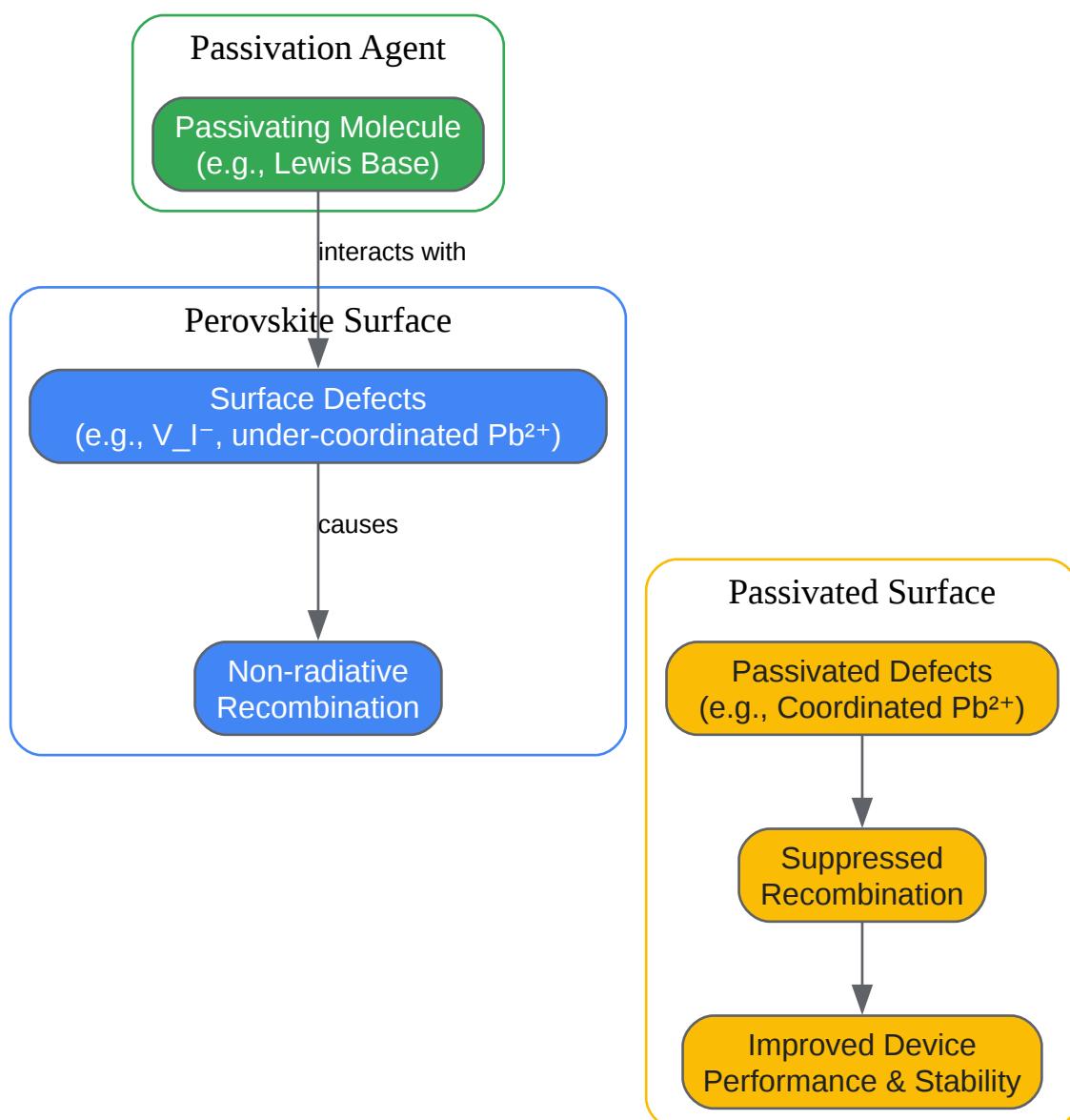
This protocol is adapted from a method for passivating perovskite surfaces to improve solar cell longevity.[12][13]

- Preparation of Perovskite Film:
 - Fabricate the formamidinium-based perovskite active layer on the desired substrate (e.g., FTO/SnO₂) using your standard, optimized procedure.
 - Anneal the perovskite film as required by your fabrication process.
- Preparation of Passivation Solution:
 - Prepare a 100 mM solution of terpyridine in isopropanol (IPA).
 - Stir the solution for at least 2 hours before use.
- Passivation Treatment:
 - Transfer the perovskite films into a nitrogen-filled glovebox.
 - Deposit 30 µL of the terpyridine solution onto the surface of the perovskite film.
 - Perform a static spin-coating process at 3,000 rpm for 30 seconds.
 - Allow the perovskite films to stand overnight in the glovebox to facilitate the full formation of spherical crystals of terpyridine on the surface.
- Device Completion:
 - Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal electrode (e.g., gold or silver) to complete the solar cell device.

Visualizations

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Caption: Experimental workflow for fabricating a passivated perovskite solar cell.



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